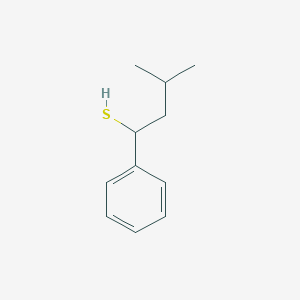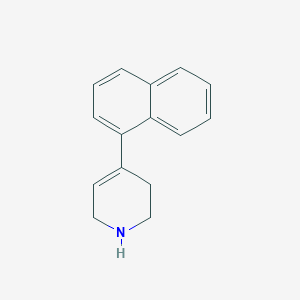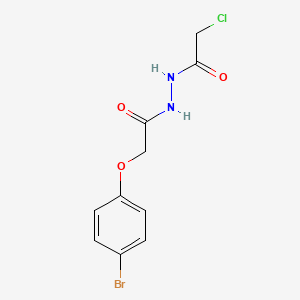
2-Cyclopropanecarbonyl-4-ethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropanecarbonyl-4-ethylcyclohexan-1-one is an organic compound with the molecular formula C12H18O2 It is characterized by a cyclohexanone core substituted with a cyclopropanecarbonyl group at the second position and an ethyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-4-ethylcyclohexan-1-one typically involves the following steps:
Carbonylation: The carbonyl group is introduced via a carbonylation reaction, often using carbon monoxide in the presence of a catalyst.
Ethylation: The ethyl group is introduced through an alkylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropanecarbonyl-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropane ring or the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones or cyclopropanes.
Aplicaciones Científicas De Investigación
2-Cyclopropanecarbonyl-4-ethylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropanecarbonyl-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The cyclopropane ring and carbonyl group are key functional groups that can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropanecarbonylcyclohexan-1-one: Lacks the ethyl group, resulting in different reactivity and properties.
4-Ethylcyclohexanone: Lacks the cyclopropanecarbonyl group, affecting its chemical behavior and applications.
Cyclohexanone: The parent compound without any substituents, serving as a simpler analog.
Uniqueness
2-Cyclopropanecarbonyl-4-ethylcyclohexan-1-one is unique due to the presence of both the cyclopropanecarbonyl and ethyl groups, which confer distinct chemical and physical properties. These structural features enable specific interactions and reactivity patterns that are not observed in its simpler analogs.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-(cyclopropanecarbonyl)-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-8-3-6-11(13)10(7-8)12(14)9-4-5-9/h8-10H,2-7H2,1H3 |
Clave InChI |
DZBDCYSPFLNIBY-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=O)C(C1)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)





![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)




